Cas no 1822471-25-9 (Methyl 1-(pyridin-3-yl)piperidine-2-carboxylate)

Methyl 1-(pyridin-3-yl)piperidine-2-carboxylate 化学的及び物理的性質
名前と識別子
-
- Methyl 1-(pyridin-3-yl)piperidine-2-carboxylate
- AX8260280
-
- インチ: 1S/C12H16N2O2/c1-16-12(15)11-6-2-3-8-14(11)10-5-4-7-13-9-10/h4-5,7,9,11H,2-3,6,8H2,1H3
- InChIKey: GKUFVSJEMWIORH-UHFFFAOYSA-N
- ほほえんだ: O(C)C(C1CCCCN1C1C=NC=CC=1)=O
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 245
- トポロジー分子極性表面積: 42.4
Methyl 1-(pyridin-3-yl)piperidine-2-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029197312-1g |
Methyl 1-(pyridin-3-yl)piperidine-2-carboxylate |
1822471-25-9 | 95% | 1g |
$400.00 | 2023-09-02 | |
Chemenu | CM277267-1g |
Methyl 1-(pyridin-3-yl)piperidine-2-carboxylate |
1822471-25-9 | 95% | 1g |
$396 | 2022-06-12 | |
Chemenu | CM277267-1g |
Methyl 1-(pyridin-3-yl)piperidine-2-carboxylate |
1822471-25-9 | 95% | 1g |
$405 | 2021-08-18 |
Methyl 1-(pyridin-3-yl)piperidine-2-carboxylate 関連文献
-
Ganesh N. Nawale,Saeed Bahadorikhalili,Pallabi Sengupta,Sandeep Kadekar,Subhrangsu Chatterjee,Oommen P. Varghese Chem. Commun., 2019,55, 9112-9115
-
Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
-
Gangji Yi,Huihui Cui,Chunyang Zhang,Wen Zhao,Lei Chen,Yi-Quan Zhang,Xue-Tai Chen,You Song,Aihua Yuan Dalton Trans., 2020,49, 2063-2067
-
Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
-
Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
-
6. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
-
Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
-
Xianggui Kong,Xiaomin Liu,Youlin Zhang,Yulei Chang,Yongshi Luo,Huiying Zhao,Hong Zhang Nanoscale, 2015,7, 190-197
-
Yun Zhang,Peng Song,Bingyuan Guo,Wenying Hao,Lei Liu Analyst, 2020,145, 7025-7029
-
Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
Methyl 1-(pyridin-3-yl)piperidine-2-carboxylateに関する追加情報
Methyl 1-(pyridin-3-yl)piperidine-2-carboxylate (CAS No. 1822471-25-9): A Comprehensive Overview in Modern Chemical Research
Methyl 1-(pyridin-3-yl)piperidine-2-carboxylate, identified by its CAS number 1822471-25-9, is a significant compound in the realm of pharmaceutical chemistry and drug discovery. This compound belongs to the piperidine class of heterocyclic amines, which are widely recognized for their diverse biological activities and pharmacological properties. The presence of a pyridine moiety at the 3-position of the piperidine ring introduces unique electronic and steric characteristics, making this molecule a valuable scaffold for developing novel therapeutic agents.
The chemical structure of Methyl 1-(pyridin-3-yl)piperidine-2-carboxylate consists of a piperidine ring substituted with a methyl ester group at the 2-position and a pyridine ring at the 3-position. This arrangement confers specific interactions with biological targets, including enzymes and receptors, which are critical for drug efficacy. The compound's molecular formula is C12H14N2O2, reflecting its composition and potential for further derivatization.
In recent years, there has been growing interest in exploring the pharmacological potential of piperidine derivatives, particularly those incorporating pyridine moieties. These compounds have shown promise in various therapeutic areas, including central nervous system (CNS) disorders, oncology, and anti-inflammatory applications. The unique structural features of Methyl 1-(pyridin-3-yl)piperidine-2-carboxylate make it an attractive candidate for further investigation.
One of the most compelling aspects of this compound is its potential as a precursor for more complex molecules. The ester functionality at the 2-position can be readily modified through hydrolysis or transesterification reactions, allowing for the introduction of various substituents that may enhance biological activity. Additionally, the pyridine ring provides opportunities for hydrogen bonding and π-stacking interactions, which are crucial for binding affinity and selectivity.
The synthesis of Methyl 1-(pyridin-3-yl)piperidine-2-carboxylate involves multi-step organic transformations, typically starting from commercially available pyridine derivatives and piperidine precursors. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, have been employed to construct the desired carbon-nitrogen bonds efficiently. These synthetic strategies highlight the compound's synthetic accessibility and its suitability for large-scale production if needed.
Evaluation of Methyl 1-(pyridin-3-yl)piperidine-2-carboxylate in preclinical studies has revealed intriguing biological profiles. Initial in vitro assays have demonstrated activity against several targets relevant to therapeutic intervention. For instance, preliminary data suggest that this compound may exhibit inhibitory effects on certain enzymes implicated in inflammation and pain pathways. Furthermore, its interaction with CNS receptors has been explored, indicating potential applications in neuropharmacology.
The compound's pharmacokinetic properties are also of considerable interest. Studies have begun to assess its solubility, stability, and metabolic fate in relevant model systems. These parameters are essential for determining its suitability for further development into a clinical candidate. The ester group present in the molecule may influence its metabolic clearance rate, offering opportunities to fine-tune pharmacokinetic profiles through structural modifications.
In parallel with these biochemical investigations, computational modeling has been utilized to gain insights into the binding mode of Methyl 1-(pyridin-3-yl)piperidine-2-carboxylate with target proteins. Molecular docking studies have provided valuable information on key interactions within the binding site, guiding rational design modifications to improve potency and selectivity. These computational approaches complement experimental efforts by offering rapid screening of virtual libraries and optimization strategies.
The broader significance of this compound lies in its contribution to the expanding toolkit available for drug discovery. Piperidine-based scaffolds continue to be extensively explored due to their versatility and proven success in medicinal chemistry. By incorporating functional groups such as esters and pyridine rings, researchers can generate diverse chemical space while maintaining structural elements known to enhance bioactivity.
Further research is warranted to fully elucidate the therapeutic potential of Methyl 1-(pyridin-3-yl)piperidine-2-carboxylate. Long-term studies are needed to assess its safety profile and efficacy in animal models before considering human trials. Collaborative efforts between synthetic chemists, biochemists, and pharmacologists will be crucial in translating preclinical findings into tangible therapeutic benefits.
In conclusion, Methyl 1-(pyridin-3-yl)piperidine-2-carboxylate (CAS No. 1822471-25-9) represents a promising compound in modern chemical research with significant implications for pharmaceutical development. Its unique structural features, synthetic accessibility, and preliminary biological activity position it as a valuable scaffold for designing novel therapeutic agents targeting various diseases. Continued investigation into this molecule holds great promise for advancing our understanding of drug action and improving patient care.
1822471-25-9 (Methyl 1-(pyridin-3-yl)piperidine-2-carboxylate) 関連製品
- 1806364-41-9(Methyl 5-(chloromethyl)-2-(2-chloropropanoyl)benzoate)
- 2034500-29-1(3-[(furan-3-yl)methyl]-3-(2-methoxyethyl)-1-[(oxolan-2-yl)methyl]urea)
- 1785522-32-8(1-(tert-butoxy)carbonyl-decahydroquinoline-3-carboxylic acid, Mixture of diastereomers)
- 1215610-92-6(S-(4-Acetyl-3-hydroxy-2-propylphenyl) 2-methylpropanethioate)
- 1806970-93-3(5-(Difluoromethyl)-2-fluoro-3-methoxypyridine-4-carboxylic acid)
- 2228483-21-2(5-2-(1-aminocyclopropyl)ethyl-2-nitrophenol)
- 1261949-66-9(5-(3-Carbamoyl-4-chlorophenyl)-2-methoxyphenol)
- 3664-95-7(Prednisolone 21-Sulfate Sodium Salt)
- 1260634-68-1(2-{[3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide)
- 1934979-09-5((1H-pyrazol-3-yl)methanesulfonyl fluoride)




